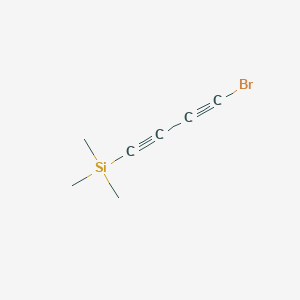
Silane, (4-bromo-1,3-butadiynyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-bromo-1,3-butadiynyl)trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 4-bromo-1,3-butadiynyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-bromo-1,3-butadiynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with bromine under controlled conditions. The reaction proceeds through the formation of an intermediate bromoacetylene, which subsequently reacts with trimethylsilyl chloride to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Silane, (4-bromo-1,3-butadiynyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-bromo-1,3-butadiynyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
Silane, (4-bromo-1,3-butadiynyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which Silane, (4-bromo-1,3-butadiynyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets The silicon atom can form strong bonds with oxygen and fluorine, making it useful in reactions that require the formation of stable Si-O or Si-F bonds
Comparison with Similar Compounds
Similar Compounds
Bromotrimethylsilane: Similar in structure but lacks the butadiynyl group.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: Similar but contains a phenyl group instead of a bromo group.
Uniqueness
Silane, (4-bromo-1,3-butadiynyl)trimethyl- is unique due to the presence of both a bromo group and a butadiynyl group, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
110373-04-1 |
|---|---|
Molecular Formula |
C7H9BrSi |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
4-bromobuta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C7H9BrSi/c1-9(2,3)7-5-4-6-8/h1-3H3 |
InChI Key |
PDEJAPOINIFWIC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















